Alogliptin-D3 is synthesized from alogliptin, which itself is derived from complex organic synthesis methods involving various chemical reactions. It belongs to the class of drugs known as DPP-4 inhibitors, which are characterized by their ability to modulate glucose metabolism through incretin regulation.
The synthesis of alogliptin-D3 typically involves deuteration of alogliptin at specific positions to replace hydrogen atoms with deuterium. This process can be achieved through various synthetic pathways, including:
For instance, one method described involves the use of deuterated solvents in a reaction mixture containing alogliptin precursors, followed by purification processes such as crystallization or chromatography to isolate alogliptin-D3 .
Alogliptin-D3 undergoes similar reactions as its parent compound, including:
For analytical purposes, liquid chromatography coupled with mass spectrometry (LC-MS/MS) is frequently employed to monitor these reactions and quantify the compound in biological samples .
Alogliptin-D3 functions by inhibiting DPP-4, leading to increased levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This mechanism enhances insulin secretion from pancreatic beta cells while suppressing glucagon release from alpha cells, ultimately reducing blood glucose levels.
Key data from studies indicate that administration of alogliptin leads to significant improvements in glycemic control in diabetic models . The pharmacokinetics of alogliptin-D3 allows researchers to trace its absorption, distribution, metabolism, and excretion more precisely than with non-deuterated compounds.
Alogliptin-D3 exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical products and for conducting stability studies .
Alogliptin-D3 is primarily used in scientific research for:
The use of deuterated compounds like alogliptin-D3 enhances the accuracy of analytical methods due to their distinct mass characteristics compared to non-deuterated analogs.
Alogliptin-d3 is a deuterium-labeled analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor alogliptin, where three hydrogen atoms at the methyl group of the uracil ring are replaced with deuterium atoms ( [1] [7]). The molecular formula is C₁₈H₁₈D₃N₅O₂, with a molecular weight of 342.41 g/mol, compared to 339.39 g/mol for the unlabeled compound. This isotopic substitution occurs at the 3-methyl position of the 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl moiety, a site selected for metabolic stability without altering the pharmacophore responsible for DPP-4 binding [3] [7]. Nuclear Magnetic Resonance (NMR) spectroscopy confirms deuterium incorporation through the absence of the proton signal at ~2.0 ppm (corresponding to the methyl group) in ¹H-NMR spectra and characteristic triplet splitting patterns in ¹³C-NMR due to deuterium-carbon coupling (J₋ₖCD ≈ 19 Hz) [1].
X-ray crystallography studies of the parent compound bound to DPP-4 (PDB ID: 3g0b) reveal that the methyl group is oriented away from the catalytic pocket, explaining why deuterium substitution minimally impacts target affinity while optimizing pharmacokinetic tracing [4] [7].
Table 1: Structural Attributes of Alogliptin-d3
Property | Alogliptin-d3 | Alogliptin |
---|---|---|
Molecular Formula | C₁₈H₁₈D₃N₅O₂ | C₁₈H₂₁N₅O₂ |
Molecular Weight (g/mol) | 342.41 | 339.39 |
Deuterium Position | Uracil 3-methyl group | N/A |
Key NMR Shift (Methyl) | Signal absence (~2.0 ppm) | Singlet at 2.05 ppm |
Two primary synthetic routes achieve site-specific deuterium labeling in Alogliptin-d3:
Table 2: Synthetic Methods for Alogliptin-d3
Method | Key Reagents | Isotopic Purity | Yield | Limitations |
---|---|---|---|---|
H/D Exchange | CD₃OD/D₂O, acid/base | 90–95% | 40–50% | Incomplete exchange |
Building Block | CD₃I, (R)-3-aminopiperidine | >99% | 65–70% | Multi-step synthesis |
Alogliptin-d3 exhibits robust stability under typical storage and experimental conditions, mirroring the parent compound’s behavior:
Table 3: Stability Profile of Alogliptin-d3
Condition | Test Parameters | Degradation Products | Extent of Degradation |
---|---|---|---|
Heat (80°C, dry) | 14 days | None detected | <0.5% |
Hydrolysis (pH 7.4) | 37°C, 72 hours | Amide hydrolysis product | 1.8% |
UV Light | 1.2 million lux-hours | Decyanated analog | 4.7% |
Oxidation (0.1% H₂O₂) | 25°C, 72 hours | N-oxide | 8.1% |
These data confirm that deuterium labeling does not compromise the intrinsic stability of alogliptin, making Alogliptin-d3 a reliable tracer for metabolic and pharmacokinetic studies [1] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1